molecular formula C19H19NO2 B589637 (E)-N-Desmethyl-N-formyl Doxepin CAS No. 250331-52-3

(E)-N-Desmethyl-N-formyl Doxepin

Cat. No.: B589637
CAS No.: 250331-52-3
M. Wt: 293.366
InChI Key: VPVYCYABWFVNIZ-LICLKQGHSA-N
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Preparation Methods

The synthesis of (E)-N-Desmethyl-N-formyl Doxepin involves the desmethylation and formylation of Doxepin. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the process generally involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

(E)-N-Desmethyl-N-formyl Doxepin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted formyl compounds .

Mechanism of Action

The mechanism of action of (E)-N-Desmethyl-N-formyl Doxepin is closely related to that of Doxepin. It primarily acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft . This action enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound also exhibits antihistaminic and anticholinergic properties, contributing to its sedative effects .

Properties

IUPAC Name

N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-20(14-21)12-6-10-17-16-8-3-2-7-15(16)13-22-19-11-5-4-9-18(17)19/h2-5,7-11,14H,6,12-13H2,1H3/b17-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVYCYABWFVNIZ-LICLKQGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730867
Record name N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250331-52-3
Record name N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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